![molecular formula C18H28ClNO2 B1666878 [R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride CAS No. 72913-80-5](/img/structure/B1666878.png)
[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride
Overview
Description
[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride is a chemical compound known for its applications in various scientific fields. It is a hydrochloride salt form of a compound that features a cyclohexyl group, a hydroxy-methyl-phenylethyl group, and an amino-propanone group. This compound is often studied for its potential therapeutic effects and its role in biochemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride involves several steps. One common method includes the reaction of m-methoxy acetophenone with paraformaldehyde and norephedrine in an isopropanol HCl solution. The mixture is refluxed for several hours, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and solvent concentration, to ensure high yield and purity. The final product is often recrystallized from methanol to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert ketones to alcohols or amines to more reduced forms.
Substitution: This compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of one functional group with another, leading to a variety of derivative compounds .
Scientific Research Applications
Chemistry
In chemistry, [R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for developing new compounds and studying reaction mechanisms .
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It has been shown to interact with specific enzymes and receptors, influencing cellular signaling pathways and metabolic activities .
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It is explored as a candidate for treating cardiovascular diseases due to its vasodilatory properties .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of [R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride involves its interaction with specific molecular targets. It acts as a β-adrenoreceptor agonist, leading to the relaxation of coronary vessels and improved blood flow. This effect is mediated through the activation of adrenergic receptors, which trigger a cascade of intracellular signaling events .
Comparison with Similar Compounds
Similar Compounds
Oxyfedrine hydrochloride: Another β-adrenoreceptor agonist with similar vasodilatory effects.
Ephedrine: A compound with stimulant and decongestant properties, structurally related to norephedrine.
Phenylephrine: A selective α1-adrenergic receptor agonist used as a decongestant and vasopressor.
Uniqueness
[R-(R*,S*)]-1-cyclohexyl-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]propan-1-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a β-adrenoreceptor agonist while also participating in various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
72913-80-5 |
|---|---|
Molecular Formula |
C18H28ClNO2 |
Molecular Weight |
325.9 g/mol |
IUPAC Name |
1-cyclohexyl-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]propan-1-one;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15;/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3;1H/t14-,18-;/m0./s1 |
InChI Key |
AKEXDXACYGXMJG-DJKAKHFESA-N |
SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl |
Appearance |
Solid powder |
Key on ui other cas no. |
72913-80-5 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Alifedrine hydrochloride, Alifedrine HCl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


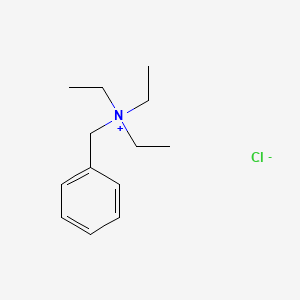
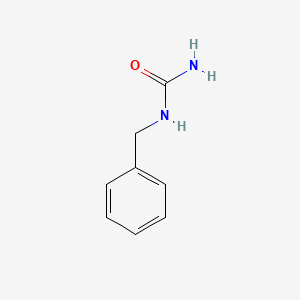

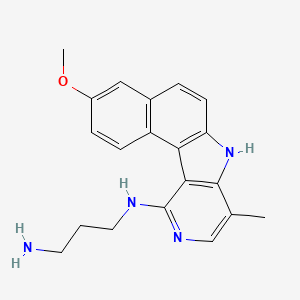
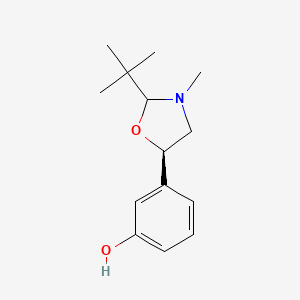
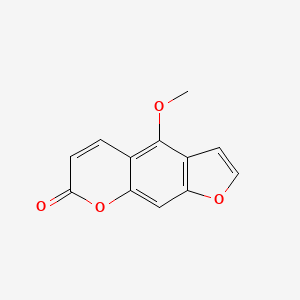


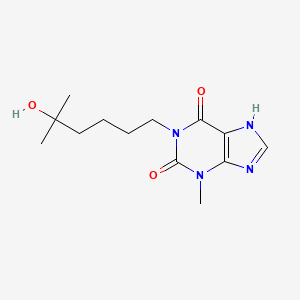
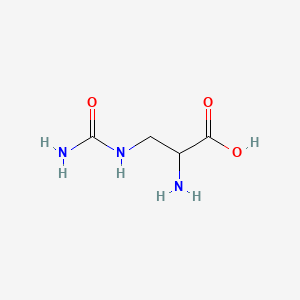
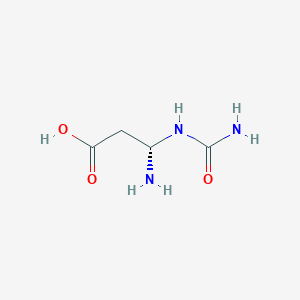

![[5-(3,6-diaminohexanoylamino)-3-hydroxy-2-(hydroxymethyl)-6-[(5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)amino]oxan-4-yl] carbamate](/img/structure/B1666815.png)

